
Naproxen 2,3-Butylene Glycol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naproxen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard used in various analytical applications. It is derived from naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The esterification of naproxen with 2,3-butylene glycol enhances its solubility and stability, making it suitable for specific pharmaceutical formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen 2,3-Butylene Glycol Ester typically involves the esterification of naproxen with 2,3-butylene glycol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Naproxen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naproxen and 2,3-butylene glycol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Naproxen and 2,3-butylene glycol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Naproxen 2,3-Butylene Glycol Ester has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for naproxen formulations.
Quality Control: Employed in quality control laboratories to ensure the accuracy and precision of naproxen-related assays.
Biological Studies: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Industrial Applications: Utilized in the formulation of specific pharmaceutical products to enhance their solubility and stability
Mecanismo De Acción
The mechanism of action of Naproxen 2,3-Butylene Glycol Ester is primarily related to its parent compound, naproxen. Naproxen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The esterification with 2,3-butylene glycol does not significantly alter this mechanism but may enhance the compound’s pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
- Naproxen 1,3-Butylene Glycol Ester
- Naproxen 1,2 Propylene Glycol Esters
- Naproxen Isopropyl Ester
- Naproxen 1,2,3 Propanetriol Esters
Uniqueness
Naproxen 2,3-Butylene Glycol Ester is unique due to its specific esterification with 2,3-butylene glycol, which enhances its solubility and stability compared to other esters. This makes it particularly suitable for certain pharmaceutical formulations where these properties are desired .
Propiedades
Fórmula molecular |
C18H22O4 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1 |
Clave InChI |
RJXMUSGIRIYDLJ-HIFPTAJRSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
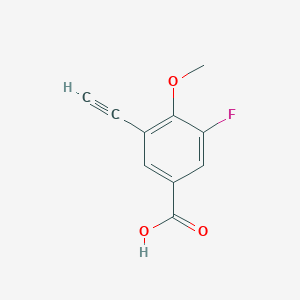
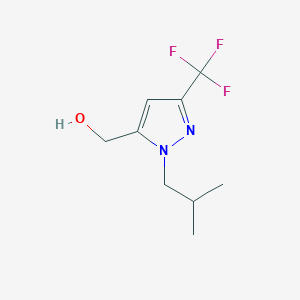
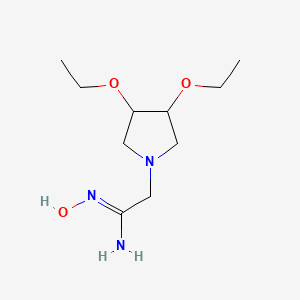
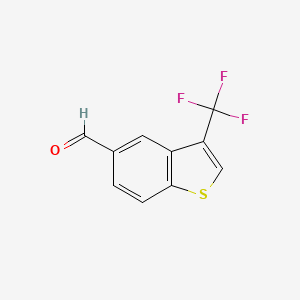
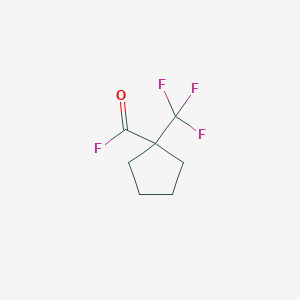
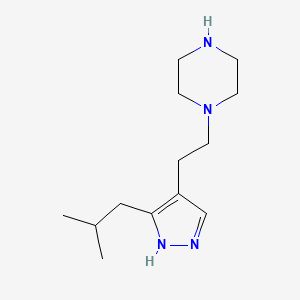
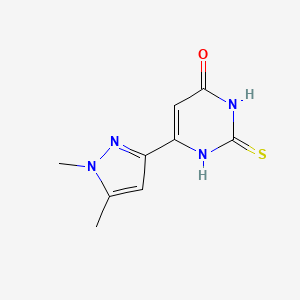

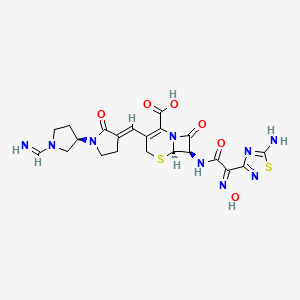
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)


